(1-Cyclopentyl-2,2,2-trifluoroethyl)benzene

Medicinal Chemistry Antiviral Drug Discovery Fluorine Chemistry

(1-Cyclopentyl-2,2,2-trifluoroethyl)benzene (CAS 1186195-02-7) is a fluorinated aromatic compound with the molecular formula C13H15F3 and a molecular weight of 228.25 g/mol. The structure features a benzene ring substituted with a cyclopentyl group and a 2,2,2-trifluoroethyl moiety.

Molecular Formula C13H15F3
Molecular Weight 228.25 g/mol
CAS No. 1186195-02-7
Cat. No. B1390606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Cyclopentyl-2,2,2-trifluoroethyl)benzene
CAS1186195-02-7
Molecular FormulaC13H15F3
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(C2=CC=CC=C2)C(F)(F)F
InChIInChI=1S/C13H15F3/c14-13(15,16)12(11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2
InChIKeyARLVCTCWZLGJGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Cyclopentyl-2,2,2-trifluoroethyl)benzene: Baseline Characteristics and Procurement Identifiers


(1-Cyclopentyl-2,2,2-trifluoroethyl)benzene (CAS 1186195-02-7) is a fluorinated aromatic compound with the molecular formula C13H15F3 and a molecular weight of 228.25 g/mol . The structure features a benzene ring substituted with a cyclopentyl group and a 2,2,2-trifluoroethyl moiety. It is a member of the benzenoid class and is primarily utilized as a specialty building block in medicinal chemistry and organic synthesis .

Why (1-Cyclopentyl-2,2,2-trifluoroethyl)benzene Cannot Be Replaced by Common Alkyl or Trifluoromethyl Analogs


The combination of a cyclopentyl ring and a 2,2,2-trifluoroethyl group creates a unique steric and electronic environment that cannot be replicated by analogs bearing cyclohexyl, linear alkyl, or trifluoromethyl substituents [1]. The trifluoroethyl group introduces a strong electron-withdrawing effect while also increasing lipophilicity and metabolic stability, and the cyclopentyl moiety provides a distinct conformational constraint compared to six-membered rings [2]. Substituting this compound with a structurally similar analog (e.g., 1-cyclohexyl-2-(trifluoromethyl)benzene) would alter the spatial orientation of the fluorinated alkyl chain and the overall molecular shape, potentially compromising target binding and pharmacokinetic properties in drug discovery applications [2].

Product-Specific Quantitative Evidence for (1-Cyclopentyl-2,2,2-trifluoroethyl)benzene Differentiation


Fluorinated P4 Cap Motif Confers Superior Resistance Profile in HCV NS3/4A Protease Inhibitors

The (1R)-1-cyclopentyl-2,2,2-trifluoroethyl group, which is the chiral counterpart of the target compound, serves as a critical fluorinated P4 cap in HCV NS3/4A protease inhibitors such as NR02-60 [1]. In a systematic study of matched inhibitor pairs, compounds bearing fluorinated P4 caps (including the cyclopentyl-trifluoroethyl motif) retained significantly better potency against the D168A resistant protease variant compared to their non-fluorinated counterparts [1].

Medicinal Chemistry Antiviral Drug Discovery Fluorine Chemistry

Physicochemical Differentiation from 1-Cyclohexyl-2-(trifluoromethyl)benzene

Compared to the structurally related analog 1-cyclohexyl-2-(trifluoromethyl)benzene (CAS 13376-27-7), (1-cyclopentyl-2,2,2-trifluoroethyl)benzene exhibits distinct physicochemical properties due to the smaller cyclopentyl ring and the elongated trifluoroethyl chain [1].

Physicochemical Profiling Drug Design Building Block Selection

Purity and Storage Specifications for Reliable Procurement

Commercial suppliers offer (1-cyclopentyl-2,2,2-trifluoroethyl)benzene with defined purity grades and storage conditions, ensuring reproducibility in synthetic applications .

Chemical Procurement Quality Control Building Block Sourcing

High-Impact Application Scenarios for (1-Cyclopentyl-2,2,2-trifluoroethyl)benzene


Design of Fluorinated P4 Caps for Next-Generation HCV Protease Inhibitors

The (1R)-1-cyclopentyl-2,2,2-trifluoroethyl group, derived from the target compound, has been co-crystallized with HCV NS3/4A protease (PDB 7MM5) and shown to enable alternate binding conformations that circumvent the D168A resistance mutation [1]. This makes the compound a strategic building block for medicinal chemists developing antiviral agents with improved resistance profiles.

Late-Stage Diversification in Fluorinated Drug Discovery Programs

The trifluoroethyl group is increasingly recognized as a privileged motif in medicinal chemistry for modulating lipophilicity, metabolic stability, and target engagement [2]. (1-Cyclopentyl-2,2,2-trifluoroethyl)benzene serves as a versatile intermediate for introducing this motif into diverse chemical scaffolds, particularly in programs where cyclopentyl conformational constraint is desired.

Structure-Activity Relationship (SAR) Studies of Cycloalkyl-Fluorinated Aromatic Series

The compound's distinct physicochemical profile (lower boiling point and flash point compared to cyclohexyl-trifluoromethyl analogs) makes it suitable for systematic SAR exploration . Researchers can use it to probe the steric and electronic effects of the cyclopentyl-trifluoroethyl combination versus other alkyl-fluoroalkyl pairs.

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